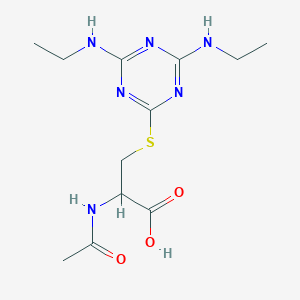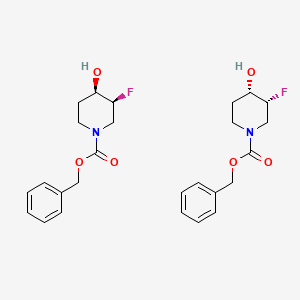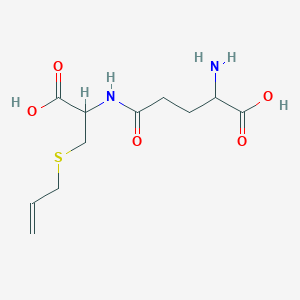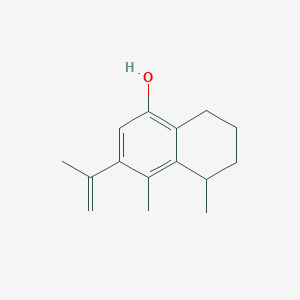
Simazine mercapturate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Simazine mercapturate is a derivative of simazine, a widely used herbicide belonging to the triazine class. Simazine itself is known for its effectiveness in controlling broadleaf weeds and annual grasses. This compound is formed through the mercapturate pathway, where simazine undergoes biotransformation, resulting in the conjugation with mercapturic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of simazine mercapturate typically involves the conjugation of simazine with mercapturic acid. This process can be achieved through enzymatic reactions in biological systems or through chemical synthesis in the laboratory. The reaction conditions often include the presence of a catalyst and specific pH levels to facilitate the conjugation.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the compound. The production methods are optimized to minimize environmental impact and ensure safety.
Chemical Reactions Analysis
Types of Reactions: Simazine mercapturate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions often involve the use of solvents such as ethanol or tetrahydrofuran.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of thiols or sulfides.
Scientific Research Applications
Simazine mercapturate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the biotransformation of herbicides and the mercapturate pathway.
Biology: It is used to investigate the effects of herbicides on biological systems and to study the detoxification mechanisms in organisms.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and excretion of herbicides in the human body.
Industry: It is used in the development of new herbicides and in the assessment of environmental impact and safety of existing herbicides.
Mechanism of Action
Simazine mercapturate is similar to other triazine herbicides, such as atrazine, cyanazine, and propazine. These compounds share a common mechanism of action and are used for similar purposes in agriculture. this compound is unique in its specific biotransformation pathway and its formation through the mercapturate pathway.
Comparison with Similar Compounds
- Atrazine
- Cyanazine
- Propazine
- Terbuthylazine
Properties
Molecular Formula |
C12H20N6O3S |
|---|---|
Molecular Weight |
328.39 g/mol |
IUPAC Name |
2-acetamido-3-[[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C12H20N6O3S/c1-4-13-10-16-11(14-5-2)18-12(17-10)22-6-8(9(20)21)15-7(3)19/h8H,4-6H2,1-3H3,(H,15,19)(H,20,21)(H2,13,14,16,17,18) |
InChI Key |
CSQCJPSBEYLCBK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SCC(C(=O)O)NC(=O)C)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,4S,9bS)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12318808.png)
![(5,6-Diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl) acetate](/img/structure/B12318820.png)

![4-[5-[(4S)-2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoic acid](/img/structure/B12318829.png)



![[4-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12318856.png)
![N-cyclohexylcyclohexanamine;6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B12318859.png)
![1,3-Benzenedicarbonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-5-nitro-](/img/structure/B12318878.png)
![[4-Hydroxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-2,6-dimethoxybenzoate](/img/structure/B12318884.png)
![tert-butyl N-{1-[3-(4-ethoxyphenyl)-4-oxoquinazolin-2-yl]ethyl}carbamate](/img/structure/B12318886.png)
![[4-(Dimethylamino)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B12318888.png)
![3-[4-(difluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12318895.png)
